1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid 1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17721405
InChI: InChI=1S/C15H10N2O3/c18-9-10-4-6-11(7-5-10)13-12-3-1-2-8-17(12)14(16-13)15(19)20/h1-9H,(H,19,20)
SMILES:
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol

1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17721405

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
IUPAC Name 1-(4-formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C15H10N2O3/c18-9-10-4-6-11(7-5-10)13-12-3-1-2-8-17(12)14(16-13)15(19)20/h1-9H,(H,19,20)
Standard InChI Key OGOBIFWUTPZOSC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid features a fused bicyclic imidazo[1,5-a]pyridine core, substituted at the 1-position with a 4-formylphenyl group and at the 3-position with a carboxylic acid (Figure 1). The imidazo[1,5-a]pyridine system is a nitrogen-rich heterocycle known for its planar structure and ability to engage in π-π stacking and hydrogen bonding, which are critical for interactions with biological targets . The 4-formylphenyl group introduces an aldehyde functionality, enabling conjugation reactions (e.g., Schiff base formation), while the carboxylic acid enhances solubility and provides a site for salt formation or further derivatization .

Physicochemical Properties

The compound’s physicochemical profile is influenced by its functional groups:

  • Polarity: The carboxylic acid (pKa ≈ 2–3) and aromatic aldehyde contribute to moderate polarity, balancing solubility in aqueous and organic solvents.

  • Thermal Stability: Imidazo[1,5-a]pyridine derivatives typically exhibit stability up to 200°C, as demonstrated in thermogravimetric analyses of related compounds .

  • Crystallinity: X-ray diffraction studies of analogous structures reveal planar molecular packing, suggesting potential crystallinity that could aid in purification .

Synthetic Methodologies

Core Ring Construction

The imidazo[1,5-a]pyridine scaffold is commonly synthesized via cyclization reactions. A representative route involves:

  • Condensation of 2-aminopyridine with α-haloketones: For example, reacting 2-aminopyridine with chloroacetone in the presence of a base yields the imidazo[1,5-a]pyridine core .

  • Late-stage functionalization: Introducing substituents post-cyclization minimizes side reactions. The 4-formylphenyl group can be incorporated via Suzuki-Miyaura coupling using a 4-formylphenylboronic acid and a halogenated imidazo[1,5-a]pyridine precursor (Scheme 1) .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 3-positions. Microwave-assisted reactions and transition metal catalysts (e.g., Pd(PPh3)4) improve selectivity .

  • Functional group compatibility: The aldehyde group is sensitive to oxidation and nucleophilic attack, necessitating protective strategies during synthesis .

Biological Activity and Mechanism of Action

Table 1: Activity of Imidazo[1,5-a]pyridine Analogs Against LSD1

CompoundIC50 (nM)Substituents
Analog A 12.34-Cyanophenyl, piperidine
Analog B 8.74-Formylphenyl, carboxylic acid
Target Compound (Inferred)~15–204-Formylphenyl, carboxylic acid

Anticancer Activity

In vitro studies on HeLa cells demonstrate that imidazo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., aldehydes, carboxylic acids) induce apoptosis via mitochondrial dysfunction . The target compound’s aldehyde group may form Schiff bases with lysine residues in oncogenic proteins, disrupting their function .

Structure-Activity Relationships (SAR)

Role of the 4-Formylphenyl Group

  • Electrophilic reactivity: The aldehyde participates in covalent interactions with nucleophilic residues (e.g., cysteine, lysine) in target proteins, enhancing inhibitory potency .

  • Steric effects: Substituents at the para position of the phenyl ring optimize binding pocket occupancy, as seen in LSD1 inhibitors .

Impact of the Carboxylic Acid

  • Ionization state: Deprotonation at physiological pH enables ionic interactions with basic amino acid residues (e.g., arginine) in enzymes .

  • Bioisosteric replacement: Replacing the carboxylic acid with a phosphonopropionate group (as in RGGT inhibitors) reduces activity, highlighting its irreplaceable role .

Applications in Drug Development

Prodrug Design

The carboxylic acid can be esterified to improve membrane permeability. For example, ethyl ester prodrugs of related compounds show enhanced cellular uptake, followed by hydrolysis to the active acid form .

Conjugation with Biomolecules

The aldehyde group enables site-specific conjugation to antibodies or nanoparticles via oxime or hydrazone linkages, facilitating targeted drug delivery .

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